Ethyl 2,4-diethoxy-5-nitrobenzoate
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Overview
Description
Ethyl 2,4-diethoxy-5-nitrobenzoate: is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethoxy and nitro functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diethoxy-5-nitrobenzoate typically involves the esterification of 2,4-diethoxy-5-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-diethoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Ethyl 2,4-diethoxy-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-diethoxy-5-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,4-diethoxy-5-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,4-diethoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
- Ethyl 2,4-dimethoxy-5-nitrobenzoate
- Ethyl 2,4-diethoxybenzoate
- Ethyl 2,4-dihydroxy-5-nitrobenzoate
Comparison: Ethyl 2,4-diethoxy-5-nitrobenzoate is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobicity and electron-withdrawing effects, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H17NO6 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 2,4-diethoxy-5-nitrobenzoate |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-8-12(19-5-2)10(14(16)17)7-9(11)13(15)20-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
GWCJPBDOFSFPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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